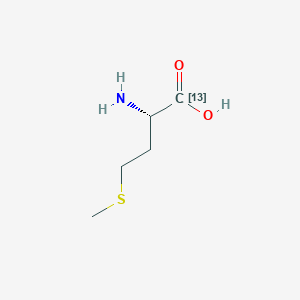

L-Methionine-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-TXZHAAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574087 | |

| Record name | L-(1-~13~C)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-04-2 | |

| Record name | L-(1-~13~C)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Methionine-1-13C: A Technical Guide to its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Methionine-1-13C is a stable isotope-labeled form of the essential amino acid L-methionine, where the carbon atom of the carboxyl group is substituted with the heavy isotope, ¹³C. This non-radioactive tracer has become an invaluable tool in metabolic research, enabling the precise and safe investigation of a wide array of metabolic pathways in both preclinical and clinical settings. Its application spans the quantification of protein turnover, the assessment of hepatic function, and the elucidation of complex metabolic fluxes in health and disease. This technical guide provides an in-depth overview of this compound, its core applications, detailed experimental protocols, and quantitative data from key studies, aimed at facilitating its effective implementation in metabolic research and drug development.

Introduction to this compound

L-Methionine-1-¹³C is chemically identical to its naturally occurring counterpart, L-methionine, but with an increased mass of one atomic unit due to the ¹³C isotope at the C-1 position of the carboxyl group. This subtle alteration allows for its differentiation from the endogenous methionine pool by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. As a stable isotope, it does not emit radiation, making it safe for use in human subjects, including vulnerable populations.

Its primary role in metabolic research is that of a tracer.[1] By introducing L-Methionine-1-¹³C into a biological system, researchers can track its incorporation into proteins, its catabolism, and its participation in key metabolic pathways such as transmethylation and transsulfuration. This provides a dynamic view of metabolic processes that is not achievable with conventional analytical methods.

Core Applications in Metabolic Research

The versatility of L-Methionine-1-¹³C allows for its application in several key areas of metabolic research:

-

Protein Metabolism: It is extensively used to measure the rates of protein synthesis, breakdown, and net protein balance in various tissues.

-

Hepatic Function Assessment: The L-Methionine-1-¹³C breath test is a non-invasive method to evaluate liver function by measuring the rate of ¹³CO₂ exhalation following administration of the tracer.[2][3]

-

Metabolic Flux Analysis: This tracer is employed to quantify the flux through methionine-dependent pathways, providing insights into cellular metabolism in diseases such as cancer.

-

Transmethylation and Transsulfuration Studies: It enables the investigation of the rates of methyl group donation and the conversion of homocysteine to cysteine, respectively.[4]

Quantitative Data from In Vivo Human Studies

The following table summarizes key quantitative data from a study investigating methionine metabolism in healthy young men using a constant intravenous infusion of [1-¹³C]methionine.[4] The data are presented for both the postabsorptive (fasting) and fed states.

| Metabolic Parameter | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Fed State (μmol·kg⁻¹·h⁻¹) |

| Methionine Incorporation into Protein (S) | 20 ± 0.5 | 26 ± 2.5 |

| Methionine Release from Protein (B) | 24 ± 0.5 | 18 ± 2 |

| Transmethylation (TM) | 5.8 ± 0.6 | 14 ± 1.3 |

| Remethylation of Homocysteine (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |

| Transsulfuration of Homocysteine (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |

Data are presented as mean ± SE.

Experimental Protocols

In Vivo Human Methionine Metabolism Study

This protocol describes a constant intravenous infusion of L-Methionine-1-¹³C to quantify whole-body methionine kinetics.[4]

1.1. Subject Preparation:

-

Subjects should fast overnight for at least 10 hours for postabsorptive state measurements.

-

For fed-state measurements, subjects receive small, isonitrogenous, isocaloric meals at regular intervals (e.g., every 20 minutes) containing a complete L-amino acid mixture.

1.2. Tracer Infusion:

-

A sterile solution of L-Methionine-1-¹³C is infused intravenously at a constant rate for a duration of 5 hours.

-

The infusion rate should be sufficient to achieve a detectable and stable isotopic enrichment in the plasma.

1.3. Sample Collection:

-

Blood samples are collected at baseline and at regular intervals throughout the infusion period. Plasma is separated and stored at -80°C until analysis.

-

Expired air samples are collected in gas-impermeable bags at baseline and throughout the infusion to measure ¹³CO₂ enrichment.

1.4. Sample Analysis:

-

Plasma samples are analyzed for L-Methionine-1-¹³C enrichment using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Expired air samples are analyzed for the ratio of ¹³CO₂ to ¹²CO₂ using a gas isotope ratio mass spectrometer.

1.5. Data Analysis:

-

The isotopic data are used in a stochastic model of amino acid metabolism to calculate the rates of methionine incorporation into protein, release from protein, transmethylation, remethylation, and transsulfuration.

L-Methionine-1-¹³C Breath Test for Liver Function

This non-invasive protocol assesses hepatic mitochondrial function by measuring the metabolism of L-Methionine-1-¹³C to ¹³CO₂.[2][3]

2.1. Patient Preparation:

-

Patients should fast for at least 2 hours prior to the test.

-

A baseline breath sample is collected before tracer administration.

2.2. Tracer Administration:

-

A sterile and pyrogen-free solution of L-[1-¹³C]-Methionine is administered intravenously as a bolus dose (e.g., 2 mg/kg body weight).[2]

2.3. Breath Sample Collection:

-

Duplicate breath samples are collected at regular intervals (e.g., every 20 minutes) for a period of 120 minutes after the dose is given.[2] Samples are collected in specialized breath collection bags.

2.4. Sample Analysis:

-

The ¹³CO₂ enrichment in the breath samples is analyzed using a gas isotope ratio mass spectrometer.

2.5. Data Analysis:

-

The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered in the expired air over the collection period. A lower recovery rate is indicative of impaired hepatic mitochondrial function.

Visualizations of Metabolic Pathways and Workflows

Caption: The central role of L-Methionine in transmethylation and transsulfuration pathways.

Caption: Experimental workflow for the L-Methionine-1-¹³C breath test.

Conclusion

L-Methionine-1-¹³C is a powerful and safe tracer for probing the intricacies of methionine metabolism. Its application in quantitative in vivo studies and non-invasive breath tests provides researchers and clinicians with critical insights into protein dynamics and hepatic function. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community, aiming to standardize methodologies and foster further advancements in metabolic research and its translation into clinical practice. The continued use of L-Methionine-1-¹³C is poised to unravel novel aspects of metabolic regulation in health and disease, ultimately contributing to the development of new diagnostic and therapeutic strategies.

References

- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of liver regeneration using the L-[1-13C]methionine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Methionine-1-13C chemical structure and physical properties

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and applications of L-Methionine-1-¹³C, an isotopically labeled version of the essential amino acid L-methionine. This stable isotope is a critical tool in metabolic research, proteomics, and drug development, serving as a tracer to elucidate biochemical pathways and quantify metabolic flux.

Chemical Structure

L-Methionine-1-¹³C is structurally identical to L-methionine, with the exception of the carbon atom in the carboxyl group (C1 position), which is substituted with the heavy isotope ¹³C. This specific labeling allows for precise tracking of the molecule and its metabolites in biological systems using techniques such as mass spectrometry and NMR spectroscopy.

Caption: 2D structure of L-Methionine-1-¹³C highlighting the ¹³C-labeled carboxyl carbon.

Data Presentation

The chemical identifiers and physicochemical properties of L-Methionine-1-¹³C are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-4-methylsulfanyl(1-¹³C)butanoic acid |

| CAS Number | 81202-04-2 |

| Molecular Formula | C₄¹³CH₁₁NO₂S |

| Molecular Weight | ~150.20 g/mol |

| Linear Formula | CH₃SCH₂CH₂CH(NH₂)¹³CO₂H |

| InChI Key | FFEARJCKVFRZRR-TXZHAAMZSA-N |

| SMILES String | CSCC--INVALID-LINK----INVALID-LINK--O |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 284 °C (decomposes) | |

| Optical Activity | [α]25/D +23.1°, c = 1 in 1 M HCl | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% | [1] |

| Solubility | Soluble in water, warm dilute alcohol, and dilute mineral acids. Insoluble in absolute alcohol, ether, and acetone. | [1] |

| Storage | Store at room temperature or -20°C, protected from light and moisture. | [1] |

Role in Metabolic Pathways

L-methionine is a crucial intermediate in several key metabolic pathways, most notably the S-Adenosylmethionine (SAM) cycle, also known as the one-carbon cycle.[2][3] In this cycle, methionine is converted into SAM, which serves as the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[2][4] The use of L-Methionine-1-¹³C allows researchers to trace the flow of the carbon backbone of methionine through these critical pathways.

References

- 1. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]

- 2. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 4. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to L-Methionine-1-13C

This technical guide provides comprehensive information on this compound, a stable isotope-labeled form of the essential amino acid L-methionine. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in metabolic research, clinical diagnostics, and proteomics.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 81202-04-2 | [1] |

| Molecular Formula | C₄¹³CH₁₁NO₂S | |

| Molecular Weight | 150.20 g/mol | [1] |

| Chemical Purity | ≥98% | [1] |

| Isotopic Enrichment | 99 atom % ¹³C |

Experimental Protocols: The [¹³C]-Methionine Breath Test (MBT)

A significant application of this compound is in the [¹³C]-Methionine Breath Test (MBT), a non-invasive diagnostic tool for assessing hepatic mitochondrial function in vivo.[2][3][4]

Principle

The MBT is based on the hepatic metabolism of methionine.[5] Following administration, this compound is primarily metabolized in the liver via transmethylation and transsulfuration pathways.[4][5] A key enzymatic step in this process, the oxidation of the resulting ¹³C-labeled sarcosine, occurs exclusively in the mitochondria of hepatocytes, producing ¹³CO₂.[4] This labeled carbon dioxide is then expelled in the breath.[5] The rate of ¹³CO₂ exhalation directly correlates with the liver's mitochondrial oxidative capacity and overall hepatic function.[3][6]

Detailed Methodology

The following protocol is a generalized procedure for the [¹³C]-Methionine Breath Test. Specific parameters may need to be adjusted based on the study population (e.g., pediatric vs. adult) and the specific research question.

Patient Preparation:

-

Fasting: Patients should fast for a minimum of 8 hours prior to the test to ensure baseline metabolic conditions.[4]

-

Abstinence from Smoking and Carbonated Beverages: Smoking should be avoided for at least one hour before the test. Carbonated beverages should also be avoided as they can interfere with the results.[4]

-

Oxygen Supplementation: Avoidance of oxygen supplementation is recommended as it can influence the ¹³CO₂ measurement by non-dispersive isotope selective infrared spectroscopy (NDIRS).[4]

Test Procedure:

-

Baseline Breath Sample: Collect a baseline breath sample (zero-time point) before the administration of the labeled methionine.[4]

-

Substrate Administration: Administer a sterile, pyrogen-free solution of this compound. The typical dosage is 2 mg/kg of body weight, dissolved in 100 ml of water, administered either orally or intravenously.[2][6]

-

Breath Sample Collection: Collect breath samples at regular intervals. A common collection schedule is every 10 minutes for a total duration of 90 to 120 minutes.[2][6]

-

Sample Analysis: The ¹³C/¹²C isotope ratio in the collected breath samples is analyzed using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope selective infrared spectroscopy (IRIS).[2][6]

Data Analysis:

The primary results are often expressed as the delta over baseline (DOB) of the ¹³C/¹²C ratio. The cumulative percentage dose recovered (cPDR) over the test duration can also be calculated to provide a quantitative measure of methionine metabolism.[2]

Signaling Pathways and Experimental Workflows

The metabolic pathway of L-methionine is central to the application of its ¹³C-labeled counterpart in breath tests.

Caption: Metabolic pathway of this compound in the liver.

Applications in Proteomics

While the breath test is a primary application, this compound and other isotopically labeled forms of methionine are also valuable tools in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In these experiments, cells are cultured in media containing either the "light" (unlabeled) or "heavy" (labeled) amino acid. This allows for the differential labeling of entire proteomes. By combining cell lysates from different experimental conditions and analyzing the peptide mixtures with mass spectrometry, researchers can accurately quantify changes in protein abundance. Although other labeled versions of methionine (e.g., ¹³C₅, ¹⁵N) are also used, the principle of metabolic incorporation remains the same.[1][7]

Caption: A simplified workflow for SILAC-based quantitative proteomics.

References

- 1. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]

- 2. The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. kibion.se [kibion.se]

- 5. Methionine Breath Test: An Advanced Diagnostic Tool For Liver Function And Gut Health - Blogs - News [alwsci.com]

- 6. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]

L-Methionine-1-¹³C as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, methylation reactions, and the production of key metabolites such as S-adenosylmethionine (SAM) and glutathione. The stable isotope-labeled form, L-Methionine-1-¹³C, serves as a powerful metabolic tracer, enabling researchers and clinicians to non-invasively investigate the dynamics of methionine metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of the applications of L-Methionine-1-¹³C, with a focus on its use in the ¹³C-Methionine Breath Test (¹³C-MBT) for liver function assessment and in ¹³C-Metabolic Flux Analysis (¹³C-MFA) for elucidating metabolic pathways in health and disease.

Core Applications of L-Methionine-1-¹³C

The versatility of L-Methionine-1-¹³C as a metabolic tracer has led to its application in a wide range of research and clinical settings.

¹³C-Methionine Breath Test (¹³C-MBT) for Hepatic Function Assessment

The ¹³C-MBT is a non-invasive diagnostic tool used to assess the metabolic capacity of the liver, particularly mitochondrial function.[1] Following the administration of L-Methionine-1-¹³C, the labeled carbon at the C1 position is cleaved during hepatic metabolism and eventually exhaled as ¹³CO₂.[2] The rate and extent of ¹³CO₂ exhalation provide a quantitative measure of hepatic methionine oxidation.

This test has shown significant utility in:

-

Diagnosing and staging liver disease: The ¹³C-MBT can differentiate between healthy individuals and those with varying degrees of liver disease, including cirrhosis.[1]

-

Monitoring disease progression: Serial ¹³C-MBT measurements can track changes in liver function over time, reflecting either the progression or improvement of liver disease.[2][3]

-

Assessing drug-induced liver injury (DILI): By measuring changes in methionine metabolism, the ¹³C-MBT can be a sensitive indicator of liver damage caused by xenobiotics.[4]

-

Evaluating liver regeneration: Studies in animal models have demonstrated a strong correlation between the results of the ¹³C-MBT and the extent of liver regeneration following hepatectomy.[5]

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique that utilizes stable isotope tracers like L-Methionine-1-¹³C to quantify the rates (fluxes) of metabolic pathways within a biological system.[6] By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can construct a detailed map of metabolic activity.

Key applications of ¹³C-MFA with L-Methionine-1-¹³C include:

-

Cancer Metabolism Research: Cancer cells often exhibit altered methionine metabolism. ¹³C-MFA can elucidate these changes, identifying potential therapeutic targets.[3]

-

Drug Development: Understanding how a drug candidate affects metabolic pathways is crucial. ¹³C-MFA can be used in preclinical studies to assess the metabolic impact of new drugs.

-

Neurological Disorders: Methionine metabolism is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][8][9] While direct tracer studies in these conditions are still emerging, the foundational knowledge of methionine's role is growing.

-

Inborn Errors of Metabolism: ¹³C-MFA can aid in the diagnosis and understanding of genetic disorders that affect methionine metabolism.

Data Presentation

The following tables summarize quantitative data from studies utilizing L-Methionine-1-¹³C as a metabolic tracer.

Table 1: Quantitative Results of the ¹³C-Methionine Breath Test in Liver Disease

| Parameter | Healthy Controls | Cirrhosis Patients (Child-Pugh A) | Cirrhosis Patients (Child-Pugh B) | Cirrhosis Patients (Child-Pugh C) | Reference |

| Max % Dose Oxidized/h | 9.16 ± 2.62 | 4.10 ± 4.53 | 2.57 ± 1.37 | 1.33 ± 0.76 | [1] |

| Cumulative % ¹³CO₂ Recovered (120 min) | - | - | - | - | |

| Area Under the Curve (AUC) of ¹³CO₂ Excretion | 350 (median) | 210 (median, for all cirrhosis patients) | - | - | [2] |

Table 2: Quantitative Metabolic Fluxes Determined by L-Methionine-1-¹³C MFA in Piglets

| Metabolic Flux | Intravenous Infusion (µmol·kg⁻¹·h⁻¹) | Intraduodenal Infusion (µmol·kg⁻¹·h⁻¹) | Reference |

| Whole-body Transmethylation | 25% of methionine flux | 27% of methionine flux | [7] |

| Whole-body Transsulfuration | 21% of methionine flux | 20% of methionine flux | [7] |

Experimental Protocols

¹³C-Methionine Breath Test (¹³C-MBT) Protocol

This protocol is a generalized procedure based on published studies.[2][10][11] Specific parameters may need to be optimized for individual research or clinical settings.

1. Patient/Subject Preparation:

-

Subjects should fast overnight (typically 8-12 hours) before the test.

-

Smoking and consumption of carbonated beverages should be avoided for at least one hour prior to and during the test.

2. Baseline Breath Sample Collection:

-

Collect a baseline breath sample into a collection bag or tube. This sample will serve as the background ¹³CO₂/¹²CO₂ ratio.

3. L-Methionine-1-¹³C Administration:

-

Administer a weight-based dose of L-Methionine-1-¹³C (e.g., 1.5 - 2 mg/kg body weight) either orally dissolved in water or intravenously.[2][10]

4. Post-Dose Breath Sample Collection:

-

Collect breath samples at regular intervals (e.g., every 10-20 minutes) for a period of 90-120 minutes.[2][10]

5. Sample Analysis:

-

Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS).[2]

6. Data Analysis:

-

Calculate the change in ¹³CO₂ enrichment over time relative to the baseline sample.

-

The results can be expressed as the percentage of the administered ¹³C dose recovered per hour (% dose/h) or the cumulative percentage of the dose recovered over the entire test period.[10]

¹³C-Metabolic Flux Analysis (¹³C-MFA) using L-Methionine-1-¹³C

This protocol outlines a general workflow for a cell-based ¹³C-MFA experiment.

1. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing L-Methionine-1-¹³C as the sole methionine source.

-

Incubate the cells for a predetermined time course to allow for the incorporation of the stable isotope into the metabolic network.

2. Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to halt enzymatic reactions and extract metabolites.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the extracted metabolites.

3. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the chosen analytical platform (e.g., 50% methanol (B129727) for LC-MS).

4. LC-MS/MS Analysis:

-

Analyze the isotopic enrichment of methionine and its downstream metabolites using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Use appropriate chromatographic conditions to separate the metabolites of interest.

-

Optimize mass spectrometer parameters for the detection and quantification of both the unlabeled and ¹³C-labeled forms of each metabolite.

5. Data Analysis:

-

Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for each metabolite.

-

Use specialized software (e.g., MAVEN) to correct for the natural abundance of ¹³C.[3]

-

Apply metabolic flux models to the corrected MIDs to calculate the fluxes through the relevant metabolic pathways.

Visualizations

Methionine Metabolism Pathway

The following diagram illustrates the central pathways of methionine metabolism: the methionine cycle and the transsulfuration pathway. These pathways are crucial for cellular methylation, antioxidant defense, and the synthesis of important biomolecules. The regulation of these pathways is complex, involving key enzymes such as Methionine Adenosyltransferase (MAT), S-Adenosylhomocysteine Hydrolase (SAHH), and Cystathionine β-synthase (CBS).[12]

Caption: Overview of Methionine Metabolism Pathways.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

The following diagram outlines the key steps involved in a typical ¹³C-MFA experiment using L-Methionine-1-¹³C. This workflow ensures the accurate measurement of metabolic fluxes by carefully controlling each stage from cell culture to data analysis.

Caption: Experimental Workflow for ¹³C-MFA.

Conclusion

L-Methionine-1-¹³C is an invaluable tool for researchers, scientists, and drug development professionals seeking to understand the intricacies of methionine metabolism. Its application in the ¹³C-Methionine Breath Test provides a safe and effective method for assessing liver function, while its use in ¹³C-Metabolic Flux Analysis offers a detailed view of metabolic pathway dynamics. The protocols and data presented in this guide serve as a foundation for the design and implementation of studies utilizing this powerful metabolic tracer, with the potential to advance our understanding of health and disease and to facilitate the development of novel therapeutics.

References

- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Frontiers | Blood levels of circulating methionine components in Alzheimer’s disease and mild cognitive impairment: A systematic review and meta-analysis [frontiersin.org]

- 8. L -Methionine-1-13C 13C 99atom 81202-04-2 [sigmaaldrich.com]

- 9. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 13C-methionine breath tests for mitochondrial liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Enrichment with L-Methionine-1-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Methionine-1-13C in isotopic enrichment studies. L-Methionine, an essential amino acid, plays a pivotal role in cellular metabolism, primarily through the one-carbon metabolism pathway and as a precursor for protein synthesis and the universal methyl donor, S-adenosylmethionine (SAM). The incorporation of a stable isotope, Carbon-13 (¹³C), at the first carbon position of L-Methionine (L-Methionine-1-¹³C) provides a powerful tool for tracing its metabolic fate, quantifying protein turnover, and elucidating complex cellular processes. This guide provides an overview of the core concepts, detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Concepts: The Role of L-Methionine in One-Carbon Metabolism

One-carbon metabolism comprises a network of interconnected biochemical pathways that are fundamental for cellular function. These pathways are responsible for the transfer of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and for methylation reactions that regulate epigenetics and other cellular processes.[1][2]

The methionine cycle is a central component of one-carbon metabolism.[1] L-Methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[2] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, thus completing the cycle.[1] By using L-Methionine-1-¹³C as a tracer, researchers can follow the flow of the labeled carbon through these critical pathways, providing insights into cellular proliferation, metabolic reprogramming in disease, and the mechanism of action of therapeutic agents.[3]

Quantitative Data Presentation

The following table summarizes quantitative data on methionine metabolic fluxes in human fibrosarcoma cell lines (HT1080M+ and HT1080M-), as determined using ¹³C-methionine tracing. This data provides a baseline for understanding the quantitative aspects of methionine metabolism in a cancer cell model.

| Metabolic Flux | HT1080M+ (nmol/μL-cells/h) | HT1080M- (nmol/μL-cells/h) | Description |

| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 | The rate at which cells take up methionine from the extracellular environment. |

| Protein Biosynthesis | 0.71 | 0.65 | The net consumption of methionine for the synthesis of new proteins. |

| Transmethylation Flux | 0.03 ± 0.02 | 0.02 ± 0.01 | The flux through the transmethylation cycle, where SAM donates its methyl group. |

| Propylamine Transfer Flux | ~15% of net uptake | ~15% of net uptake | The flux through the pathway for polyamine biosynthesis. |

Data adapted from Shlomi et al., "Quantitation of Cellular Metabolic Fluxes of Methionine," Analytical Chemistry, 2014.[4]

Experimental Protocols

A common and powerful application of L-Methionine-1-¹³C is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a quantitative proteomics technique. Below is a detailed, generalized protocol for a SILAC experiment using L-Methionine-1-¹³C.

Protocol: Quantitative Proteomics using SILAC with L-Methionine-1-¹³C

Objective: To determine the relative abundance of proteins between two cell populations under different experimental conditions.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium lacking L-methionine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Methionine (unlabeled)

-

"Heavy" L-Methionine-1-¹³C

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and reagents

-

In-gel or in-solution digestion kit (with Trypsin)

-

LC-MS/MS system

Procedure:

-

Media Preparation:

-

Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Supplement with "light" L-Methionine to the normal physiological concentration. Add 10% dFBS and antibiotics.

-

Heavy Medium: Reconstitute the methionine-deficient medium. Supplement with "heavy" L-Methionine-1-¹³C to the same concentration as the light medium. Add 10% dFBS and antibiotics.

-

-

Cell Adaptation:

-

Culture two populations of the chosen cell line in parallel. One population is cultured in the "light" medium, and the other in the "heavy" medium.

-

Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the respective methionine isotope into the proteome.[5] The exact duration will depend on the doubling time of the cell line.

-

-

Experimental Treatment:

-

Once full incorporation is achieved, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population ("light" labeled cells) serves as the control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations separately.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay.

-

-

Sample Mixing and Protein Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" lysates in a 1:1 ratio.[6]

-

In-solution digestion: Reduce the disulfide bonds in the protein mixture with DTT and alkylate the cysteine residues with iodoacetamide. Dilute the sample to reduce the denaturant concentration and digest the proteins with trypsin overnight at 37°C.[7]

-

In-gel digestion: Separate the combined protein lysate by SDS-PAGE. Excise the protein bands of interest or the entire lane. Destain, reduce, alkylate, and digest the proteins within the gel pieces with trypsin.[7]

-

-

Peptide Cleanup:

-

Following digestion, desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column to remove contaminants that could interfere with mass spectrometry analysis.[8]

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins present in the sample.

-

The software will calculate the ratio of the signal intensities of the "heavy" and "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein between the two experimental conditions.

-

Mandatory Visualizations

Signaling Pathway: The Methionine Cycle and One-Carbon Metabolism

Caption: The Methionine Cycle and its integration with the Folate Cycle.

Experimental Workflow: Quantitative Proteomics with L-Methionine-1-¹³C (SILAC)

Caption: A step-by-step workflow for a SILAC quantitative proteomics experiment.

Logical Relationship: Data Analysis in Quantitative Proteomics

Caption: The logical progression of data analysis in a quantitative proteomics experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Methionine-1-13C for Studying Protein Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the application of L-Methionine-1-13C for the quantitative analysis of protein synthesis pathways. L-Methionine, an essential amino acid, plays a critical role as the initiator for protein translation. The use of its stable isotope-labeled form, this compound, in which the carboxyl carbon is substituted with a ¹³C isotope, enables the precise tracing and quantification of newly synthesized proteins.

Primarily utilized within the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) framework, this technique allows for the accurate measurement of dynamic changes in protein synthesis under diverse experimental conditions. By comparing the mass spectra of peptides from cells cultured with standard ("light") L-Methionine versus those cultured with "heavy" this compound, researchers can determine the relative abundance of proteins with high precision. This methodology is invaluable for elucidating drug mechanisms of action, understanding disease pathophysiology, and dissecting fundamental cellular processes like signal transduction.

This guide will cover the core principles of this compound labeling, provide detailed experimental protocols, present quantitative data from relevant studies, and explore the key signaling pathways—mTOR and GCN2—that govern protein synthesis.

Core Principles of L-Methionine-1-¹³C Labeling

The foundational principle of using L-Methionine-1-¹³C is the ability to distinguish between the proteome present before and after a given stimulus by a specific mass shift detectable by mass spectrometry. When cells are cultured in a medium where standard L-methionine is substituted with L-Methionine-1-¹³C, this "heavy" amino acid is incorporated into all proteins synthesized during the labeling period.

The primary advantages of this metabolic labeling strategy include:

-

High Accuracy and Precision: Combining the "light" (control) and "heavy" (experimental) cell populations at an early stage of sample preparation significantly reduces handling-related variability, leading to highly accurate and precise quantification.

-

Physiologically Relevant Labeling: As the isotopic label is incorporated in vivo during normal cellular processes, the results reflect the true physiological state of the proteome.

-

Broad Applicability: The technique is adaptable to a wide array of cell culture systems and can be used to investigate numerous biological questions, from drug efficacy and off-target effects to the dynamics of signaling pathways and overall protein turnover.

Data Presentation: Quantitative Insights into Protein Dynamics

The quantitative output of a proteomics experiment using L-Methionine-1-¹³C is the ratio of "heavy" to "light" (H/L) peptides, which directly corresponds to the relative abundance of the parent proteins between the two conditions being compared. This data is typically organized into tables that summarize the identified proteins and their quantitative changes.

Protein Turnover Rates

Dynamic SILAC experiments, where the label is introduced or removed over a time course, allow for the calculation of protein synthesis and degradation rates. The following table provides an illustrative example of how protein turnover data can be presented.

| Protein ID (UniProt) | Gene Name | Protein Name | Half-life (hours) | Synthesis Rate (k_syn) | Degradation Rate (k_deg) |

| P04637 | TP53 | Cellular tumor antigen p53 | 4.5 | 0.154 | 0.154 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 72.3 | 0.010 | 0.010 |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 28.9 | 0.024 | 0.024 |

| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 55.7 | 0.012 | 0.012 |

| This table is a representative example of how protein turnover data can be presented and is not derived from a single specific study. |

Identification of Differentially Expressed Proteins

SILAC is exceptionally well-suited for identifying proteins that are up- or downregulated in response to a specific stimulus, such as a drug candidate. The table below exemplifies the presentation of such data.

| Protein ID (UniProt) | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 2.58 | 0.001 | Upregulated |

| P42345 | MTOR | Serine/threonine-protein kinase mTOR | 0.45 | 0.005 | Downregulated |

| Q13541 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 1.98 | 0.012 | Upregulated |

| P62736 | YWHAZ | 14-3-3 protein zeta/delta | 1.05 | 0.89 | Unchanged |

| This table is a representative example and the data is illustrative. |

Methionine Metabolic Flux Analysis

L-Methionine-1-¹³C can also serve as a tracer to map the flux of methionine through various metabolic pathways. The following table, adapted from a study of human fibrosarcoma cells, presents key metabolic fluxes related to methionine metabolism.[1]

| Flux Description | HT1080M+ (nmol/µL-cells/h) | HT1080M- (nmol/µL-cells/h) |

| Net Methionine Uptake | 0.8 ± 0.1 | 0.8 ± 0.1 |

| Net Methionine Consumption for Protein Biosynthesis | 0.71 | 0.65 |

| Propylamine Transfer (v2) | 0.17 ± 0.02 | 0.11 ± 0.015 |

| Methionine Salvage (v3) | 0.17 ± 0.02 | 0 |

| Data adapted from Shlomi, T., et al. (2014). Anal Chem.[1] |

Experimental Protocols

This section details a generalized, step-by-step methodology for a quantitative proteomics experiment utilizing L-Methionine-1-¹³C.

Cell Culture and Metabolic Labeling

-

Media Preparation: Formulate two types of cell culture media: a "light" medium containing natural abundance L-methionine and a "heavy" medium in which L-methionine is completely replaced with L-Methionine-1-¹³C. It is crucial to supplement both media with dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.

-

Cell Adaptation: Divide the cell line of interest into two populations. Culture one in the "light" medium and the other in the "heavy" medium. The cells should be passaged for a minimum of five to six doublings to ensure the proteome of the "heavy" population has achieved near-complete incorporation of the labeled amino acid.

-

Verification of Labeling Efficiency: It is best practice to confirm labeling efficiency after the adaptation phase. This is done by harvesting a small number of cells from the "heavy" culture, preparing a protein digest, and analyzing it by mass spectrometry to ensure that the incorporation of L-Methionine-1-¹³C exceeds 97%.

-

Application of Experimental Conditions: Once high labeling efficiency is confirmed, the experimental stimulus (e.g., drug treatment) can be applied to the "heavy" labeled cells, with the "light" labeled cells serving as the control (e.g., vehicle treatment).

Protein Extraction and Digestion

-

Cell Harvesting and Combination: Following the experimental treatment, harvest both the "light" and "heavy" cell populations. Accurately count the cells from each population and combine them at a precise ratio, typically 1:1.

-

Lysis and Protein Extraction: Lyse the combined cell pellet using an appropriate lysis buffer (e.g., RIPA buffer) fortified with protease and phosphatase inhibitors to preserve the proteome.

-

Protein Quantification: Measure the total protein concentration of the cell lysate using a standard method like the BCA assay.

-

Reduction and Alkylation: Reduce the disulfide bonds within the proteins by adding dithiothreitol (B142953) (DTT) and incubating at an elevated temperature. Subsequently, permanently block the free cysteine residues by adding iodoacetamide (B48618) and incubating in the absence of light.

-

Proteolytic Digestion: Digest the protein mixture into peptides using a sequence-specific protease. Trypsin is the most commonly used enzyme for this purpose, and the digestion is typically carried out overnight at 37°C.

Mass Spectrometry and Data Analysis

-

Peptide Desalting and Concentration: Prior to mass spectrometry, the peptide mixture must be purified and concentrated. This is typically achieved using a C18 solid-phase extraction (SPE) method.

-

LC-MS/MS Analysis: The purified peptides are then analyzed by a high-resolution mass spectrometer that is coupled to a nano-liquid chromatography system for peptide separation. The mass spectrometer will operate in a data-dependent acquisition mode, where it measures the mass-to-charge ratio of the intact peptides and then selects the most abundant peptides for fragmentation to obtain sequence information (MS/MS).

-

Data Processing and Quantification: The raw mass spectrometry data is processed using specialized software designed for SILAC data analysis, such as MaxQuant. This software identifies the peptides and their corresponding proteins and calculates the heavy-to-light (H/L) ratios based on the relative signal intensities of the isotopic pairs. The analysis parameters must be configured to recognize the mass shift introduced by the ¹³C label in methionine.

Key Signaling Pathways Regulating Protein Synthesis

The regulation of protein synthesis is orchestrated by complex signaling networks that integrate a multitude of cellular and environmental signals. L-Methionine-1-¹³C labeling is an ideal tool for investigating how these pathways are perturbed. Two of the most critical pathways controlling protein synthesis are the mTOR and GCN2 pathways.

The mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a central hub for controlling cell growth, proliferation, and metabolism.[1][2][3][4][5] mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is a primary regulator of protein synthesis and is activated by various stimuli, including growth factors, amino acids like methionine and leucine, and cellular energy levels.

Upon activation, mTORC1 promotes protein synthesis through the phosphorylation of two key downstream targets: it activates S6 kinase (S6K) and inhibits the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibitory phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, which can then participate in the assembly of the translation initiation complex, thereby initiating protein synthesis.

Caption: A simplified diagram of the mTOR signaling pathway.

The GCN2 Pathway

The General Control Nonderepressible 2 (GCN2) kinase serves as a primary sensor of amino acid availability within the cell.[6][7][8][9][10][11][12][13][14][15][16] In response to amino acid starvation, the levels of uncharged tRNAs rise and these are bound by the GCN2 kinase, triggering its activation. Activated GCN2 then phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α).

This phosphorylation event has a dual effect: it leads to a general attenuation of global protein synthesis by inhibiting the recycling of the eIF2 complex to its active, GTP-bound state, a necessary step for translation initiation. Concurrently, the phosphorylation of eIF2α facilitates the preferential translation of specific mRNAs, most notably that of the transcription factor ATF4. ATF4 then drives the expression of genes involved in amino acid biosynthesis, transport, and other stress-response pathways, thereby enabling the cell to cope with nutrient scarcity.

Caption: The GCN2 pathway response to amino acid starvation.

Experimental Workflow Overview

The diagram below illustrates the major steps in a typical quantitative proteomics experiment using L-Methionine-1-¹³C.

Caption: A generalized experimental workflow for SILAC using this compound.

Conclusion

The application of L-Methionine-1-¹³C in quantitative proteomics offers a powerful and precise methodology for probing the intricacies of protein synthesis. This technical guide has provided a comprehensive framework, from the underlying principles and detailed experimental procedures to the presentation and interpretation of quantitative data. By integrating these proteomic analyses with an understanding of key regulatory networks like the mTOR and GCN2 pathways, researchers can gain profound insights into the cellular responses to various stimuli. L-Methionine-1-¹³C labeling will undoubtedly remain a vital technique for researchers, scientists, and professionals in drug development who are dedicated to unraveling the complexities of the proteome.

References

- 1. scispace.com [scispace.com]

- 2. GCN2 adapts protein synthesis to scavenging-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple mechanisms activate GCN2 eIF2 kinase in response to diverse stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Biological Incorporation of L-Methionine-1-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo biological incorporation of L-Methionine-1-13C, a stable isotope-labeled essential amino acid. This non-radioactive tracer has become an invaluable tool in clinical and research settings for dynamically assessing metabolic processes, particularly hepatic mitochondrial function and whole-body protein turnover. This document details the core principles, experimental protocols, and data interpretation associated with the use of this compound, with a focus on its application in the [13C]Methionine Breath Test (MeBT).

Core Principles and Applications

This compound is chemically identical to its unlabeled counterpart, L-Methionine, and thus participates in the same metabolic pathways without perturbing physiological processes.[1] The key to its utility lies in the replacement of the naturally abundant carbon-12 (¹²C) at the carboxyl position with the stable isotope carbon-13 (¹³C).[1] This labeling allows for the non-invasive tracing of methionine's metabolic fate in vivo.

The primary applications of this compound include:

-

Assessment of Hepatic Mitochondrial Function: The most prominent application is the [13C]Methionine Breath Test (MeBT), a non-invasive method to measure the metabolic capacity of liver mitochondria.[2][3][4][5] Following administration, this compound is metabolized in the liver, leading to the enzymatic cleavage of the ¹³C-labeled carboxyl group, which is ultimately oxidized to ¹³CO₂ and exhaled.[2] The rate of ¹³CO₂ exhalation directly correlates with the liver's mitochondrial oxidative capacity.[2][4] This makes the MeBT a valuable tool for assessing the severity of liver diseases such as intestinal failure-associated liver disease (IFALD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[2][3][6]

-

Quantification of Whole-Body Methionine Metabolism: this compound, often in combination with other isotopes like [methyl-²H₃]methionine, is used to quantify key aspects of methionine metabolism.[7][8] These studies can determine the rates of:

-

Protein Synthesis: The rate of incorporation of this compound into body proteins.[7][8]

-

Transmethylation: The transfer of the methyl group from methionine to other molecules, a crucial step in many biosynthetic and regulatory pathways.[7][8]

-

Transsulfuration: The pathway that converts homocysteine, a product of transmethylation, to cysteine.[7][8]

-

Remethylation: The regeneration of methionine from homocysteine.[7][8]

-

-

Drug Development: As a stable isotope tracer, this compound can be used in drug development to assess the impact of new chemical entities on liver function and overall amino acid metabolism.[1]

Experimental Protocols

The following sections detail the methodologies for the [13C]Methionine Breath Test and for quantitative studies of methionine metabolism.

[13C]Methionine Breath Test (MeBT) Protocol

This protocol is a generalized procedure based on multiple cited studies.[2][3]

Patient Preparation:

-

Patients should fast for a specified period before the test, typically ranging from 2 to 8 hours.[2][5]

-

Smoking and the consumption of carbonated beverages should be avoided for at least one hour prior to and during the test.[5]

-

To prevent hypoglycemia, especially in pediatric patients, weight-appropriate infusions of dextrose may be administered.[2]

Procedure:

-

A baseline breath sample is collected in duplicate before the administration of the tracer.[2]

-

A sterile and pyrogen-free solution of this compound is administered. The typical dosage is 2 mg/kg of body weight, administered either intravenously as a bolus or orally dissolved in water.[2][3]

-

Duplicate breath samples are then collected at regular intervals, commonly every 10 to 20 minutes, for a total duration of 90 to 120 minutes.[2][3]

Sample Analysis:

-

The ¹³C/¹²C isotope ratio in the collected breath samples is analyzed using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope selective infrared spectroscopy (IRIS).[2][3]

-

Results are often expressed as the delta over baseline (DOB) of the ¹³C/¹²C ratio or as the percentage dose of ¹³C recovered (PDR) over time.[3]

Quantitative Methionine Metabolism Study Protocol

This protocol describes a constant infusion method to study the kinetics of methionine metabolism.[7][8]

Subject Preparation:

-

Subjects are studied in either a postabsorptive (fasted overnight for ~10 hours) or fed state.[7][8]

-

For fed-state studies, subjects receive small, isonitrogenous, isocaloric meals at regular intervals (e.g., every 20 minutes) to maintain a metabolic steady state.[7][8]

Procedure:

-

A primed, constant intravenous infusion of L-[1-¹³C]methionine (often combined with other labeled tracers like [methyl-²H₃]methionine) is administered over several hours (e.g., 5-8 hours).[7][8]

-

Blood samples are collected at baseline and at regular intervals throughout the infusion period.

-

Breath samples are also collected to measure ¹³CO₂ enrichment.[7][8]

Sample Analysis:

-

Plasma is separated from blood samples, and the isotopic enrichment of methionine and its metabolites (e.g., homocysteine) is determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

The ¹³C enrichment of expired CO₂ is measured by IRMS.[7][8]

-

The isotopic data are then fitted to a stochastic model of amino acid metabolism to calculate the rates of protein synthesis, release from protein breakdown, transmethylation, remethylation, and transsulfuration.[7][8]

Data Presentation

The following tables summarize quantitative data from in vivo studies using this compound.

Table 1: Methionine Metabolism in Healthy Young Men in Postabsorptive vs. Fed States [7][8]

| Metabolic Parameter | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Fed State (μmol·kg⁻¹·h⁻¹) |

| Protein Synthesis (S) | 20 ± 0.5 | 26 ± 2.5 |

| Protein Breakdown (B) | 24 ± 0.5 | 18 ± 2 |

| Transmethylation (TM) | 5.8 ± 0.6 | 14 ± 1.3 |

| Remethylation (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |

| Transsulfuration (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |

| Values are presented as mean ± SE. |

Table 2: Effect of Alcohol and Aspirin on the [13C]Methionine Breath Test in Healthy Controls [6]

| Treatment Group | Maximum % Oxidation per Hour (Mean ± SD) | Mean Change from Baseline (%) | P-value |

| Baseline (All Subjects) | 6.71 ± 2.55 | N/A | N/A |

| Alcohol Ingestion | 3.01 ± 0.81 | -59 ± 17 | < 0.003 |

| Aspirin Ingestion | 8.43 ± 1.16 | 36 ± 36 | < 0.001 |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows related to the biological incorporation of this compound.

Caption: Metabolic fate of this compound in vivo.

Caption: Experimental workflow for the [13C]Methionine Breath Test.

Caption: Workflow for quantitative methionine metabolism studies.

Conclusion

The in vivo administration of this compound is a powerful and safe technique for probing fundamental metabolic pathways. Its application in the [13C]Methionine Breath Test provides a non-invasive window into hepatic mitochondrial function, offering significant clinical value in the diagnosis and monitoring of liver disease. Furthermore, its use in metabolic tracer studies allows for the detailed quantification of whole-body protein and amino acid kinetics, providing crucial insights for researchers in nutrition, metabolism, and drug development. The methodologies and data presented in this guide offer a solid foundation for the design and interpretation of studies utilizing this versatile stable isotope tracer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metsol.com [metsol.com]

- 5. kibion.se [kibion.se]

- 6. metsol.com [metsol.com]

- 7. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of L-Methionine-1-13C in the Lab

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and utilization of L-Methionine-1-13C in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety, experimental integrity, and the generation of reliable data.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopically labeled version of the essential amino acid L-methionine. The carbon atom at the carboxyl position is replaced with a carbon-13 (¹³C) isotope. This labeling makes it a valuable tracer in metabolic research, proteomics, and drug development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₄¹³CH₁₁NO₂S | [1][2] |

| Molecular Weight | 150.20 g/mol | [1][2][3] |

| CAS Number | 81202-04-2 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 284 °C (decomposes) | [1][4][5] |

| Optical Activity | [α]25/D +23.1°, c = 1 in 1 M HCl | [1][5] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][5] |

| Chemical Purity | ≥98% | [3] |

| Solubility | Soluble in acidic aqueous solutions. |

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed.[6]

Table 2: Safety and Handling Information for this compound

| Aspect | Guideline | References |

| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. | |

| Engineering Controls | Use in a well-ventilated area. A fume hood is recommended when handling large quantities or creating dust. | |

| Handling | Avoid inhalation of dust. Avoid contact with eyes and skin. Wash hands thoroughly after handling. | |

| Storage | Store in a tightly sealed container in a cool, dry place. Protect from light and moisture. Recommended storage at room temperature. | [3] |

| First Aid - Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. | |

| First Aid - Skin Contact | Wash with soap and water. | |

| First Aid - Eye Contact | Rinse with plenty of water for at least 15 minutes. | |

| First Aid - Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical advice. | |

| Disposal | Dispose of in accordance with local, state, and federal regulations. May be incinerated or disposed of in a licensed landfill. |

Signaling Pathways and Metabolic Role

L-Methionine is a critical component in numerous metabolic pathways, most notably the S-adenosylmethionine (SAM) cycle. In this cycle, methionine is converted to S-adenosylmethionine, the primary methyl group donor for the methylation of DNA, RNA, proteins, and other small molecules. Understanding this pathway is essential for designing and interpreting metabolic labeling studies.

Figure 1: The S-adenosylmethionine (SAM) cycle, initiated by this compound.

Experimental Protocols

This compound is a versatile tool for various experimental applications. Below are detailed protocols for its use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and ¹³C-Metabolic Flux Analysis (MFA).

Protocol for SILAC using this compound

This protocol outlines the steps for relative protein quantification between two cell populations.

Materials:

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-methionine.

-

L-Methionine (unlabeled, "light")

-

This compound ("heavy")

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment.

Methodology:

-

Media Preparation:

-

Prepare "light" medium by supplementing the methionine-deficient medium with unlabeled L-methionine to the desired final concentration.

-

Prepare "heavy" medium by supplementing the methionine-deficient medium with this compound to the same final concentration.

-

Add dFBS and other necessary supplements to both media.

-

-

Cell Adaptation:

-

Culture cells in the "heavy" medium for at least 6-8 cell doublings to ensure complete incorporation of the labeled amino acid.

-

Culture a parallel set of cells in the "light" medium.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (e.g., the "light" labeled cells).

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Count the cells and mix them at a 1:1 ratio.

-

Lyse the combined cell pellet using a suitable lysis buffer.

-

-

Protein Digestion and Mass Spectrometry:

-

Extract total protein and perform in-solution or in-gel digestion with trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Use specialized software to identify and quantify the "light" and "heavy" peptide pairs. The ratio of their intensities reflects the relative protein abundance between the two conditions.

-

Protocol for ¹³C-Metabolic Flux Analysis (MFA)

This protocol describes the use of this compound to trace its metabolic fate and quantify fluxes through connected pathways.

Materials:

-

Culture medium with a known, controlled concentration of unlabeled methionine.

-

This compound

-

Cell quenching solution (e.g., -20°C 60% methanol)

-

Metabolite extraction buffer

-

LC-MS or GC-MS system.

Methodology:

-

Steady-State Cell Culture:

-

Culture cells in a defined medium until they reach a metabolic steady state.

-

-

Isotopic Labeling:

-

Introduce this compound into the culture medium at a defined time point (t=0).

-

Collect cell samples and media at multiple time points after the introduction of the tracer.

-

-

Quenching and Extraction:

-

Rapidly quench metabolic activity by adding the cell suspension to a cold quenching solution.

-

Separate cells from the quenching solution by centrifugation.

-

Extract intracellular metabolites using a suitable extraction buffer.

-

-

Metabolite Analysis:

-

Analyze the isotopic labeling patterns of methionine and its downstream metabolites in the cell extracts and media samples using LC-MS or GC-MS.

-

-

Flux Calculation:

-

Use the measured labeling dynamics and a metabolic network model to calculate the intracellular metabolic fluxes.

-

Experimental Workflow and Logic

The successful application of this compound relies on a well-structured experimental workflow. The following diagram illustrates a generalized workflow applicable to both SILAC and MFA experiments.

Figure 2: A generalized experimental workflow for studies using this compound.

By following this comprehensive guide, researchers can safely and effectively utilize this compound to gain valuable insights into complex biological systems.

References

- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae. | Sigma-Aldrich [sigmaaldrich.com]

L-Methionine-1-13C supplier and purchasing information

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on L-Methionine-1-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document outlines suppliers, purchasing information, detailed experimental protocols, and key metabolic pathways involving methionine.

This compound: Supplier and Purchasing Information

This compound is a non-radioactive, stable isotope-labeled version of the essential amino acid L-methionine, where the carbon atom at the carboxyl group is replaced with a ¹³C isotope. This isotopic labeling allows for the precise tracing and quantification of methionine metabolism and its incorporation into proteins in various experimental settings.

Several reputable suppliers offer this compound for research purposes. The table below summarizes key purchasing information from prominent vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number (Example) | Purity | Available Quantities (Examples) | CAS Number |

| Sigma-Aldrich (Merck) | 490083 | ≥99 atom % ¹³C, ≥98% (CP) | 25 mg, 100 mg, 250 mg | 81202-04-2 |

| Cambridge Isotope Laboratories, Inc. | CLM-3267 | 99 atom % ¹³C, Chemical Purity >98% | 25 mg, 100 mg, 250 mg, 1 g | 81202-04-2 |

| MedChemExpress | HY-N0326S4 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 81202-04-2 |

| Thermo Fisher Scientific (Gibco™) | A14133 | Not specified | 225 mg | 81202-04-2 |

Core Applications and Experimental Protocols

This compound is a versatile tool in metabolic research, proteomics, and drug development. Its primary applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, metabolic flux analysis (MFA) to study cellular metabolism, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural and functional studies of proteins.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. It involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, which is then compared to a "light" control population grown in the presence of the natural amino acid.

-

Cell Culture Medium Preparation:

-

Prepare two types of cell culture media: a "light" medium containing standard L-methionine and a "heavy" medium where standard L-methionine is replaced with L-Methionine-1-¹³C.

-

The base medium (e.g., DMEM, RPMI-1640) must be deficient in L-methionine.

-

Supplement both media with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum. The final concentration of L-Methionine-1-¹³C in the heavy medium should be the same as the standard L-methionine concentration in the light medium.

-

-

Cell Adaptation and Labeling:

-

Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.

-

Subculture the cells for a minimum of five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome. The efficiency of incorporation can be monitored by mass spectrometry.

-

-

Experimental Treatment:

-

Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration, stimulus) to one of the cell populations. The other population serves as the control.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations separately.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Mixing:

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion:

-

The mixed protein sample can be separated by 1D SDS-PAGE, and the gel bands excised for in-gel tryptic digestion. Alternatively, in-solution digestion of the mixed lysate can be performed.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of ¹³C. The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the two samples.

-

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates of metabolic reactions within a cell. By tracing the incorporation of ¹³C from a labeled substrate like L-Methionine-1-¹³C into various intracellular metabolites, researchers can map and quantify the flow of carbon through metabolic pathways.

-

Cell Culturing and Isotopic Labeling:

-

Culture cells in a chemically defined medium where the sole source of methionine is L-Methionine-1-¹³C.

-

Allow the cells to reach a metabolic and isotopic steady state. This is typically achieved by growing the cells in the labeling medium for a period that allows for multiple cell doublings.

-

-

Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells, for example, by using cold methanol.

-

Extract the intracellular metabolites using appropriate solvents (e.g., a mixture of methanol, chloroform, and water).

-

-

Metabolite Analysis:

-

Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.

-

The analysis will determine the mass isotopomer distribution (MID) for key metabolites, which reflects the pattern of ¹³C incorporation.

-

-

Flux Calculation:

-

Use computational software to fit the experimentally determined MIDs to a metabolic network model.

-

This analysis will yield the intracellular metabolic fluxes, providing a quantitative understanding of the cellular metabolic state.

-

Signaling Pathways and Experimental Workflows

The metabolism of methionine is central to several critical cellular processes, including one-carbon metabolism, the transmethylation pathway, and the transsulfuration pathway. Understanding these pathways is essential for interpreting data from experiments using L-Methionine-1-¹³C.

Methionine Metabolism Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving methionine.

Caption: Overview of Methionine Metabolism.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for SILAC and ¹³C-MFA experiments.

Caption: SILAC Experimental Workflow.

Caption: ¹³C-Metabolic Flux Analysis Workflow.

This technical guide provides a foundational understanding of L-Methionine-1-¹³C and its applications. Researchers are encouraged to consult the original research articles and supplier documentation for more specific details and optimization of these protocols for their particular experimental systems.

Unraveling Cellular Metabolism: A Technical Guide to Metabolic Flux Analysis Using L-Methionine-1-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental concepts of metabolic flux analysis (MFA) with a specific focus on the application of L-Methionine-1-13C as a stable isotope tracer. Metabolic flux analysis is a powerful technique for elucidating the rates of metabolic reactions within a biological system, providing a quantitative understanding of cellular physiology. By tracing the path of isotopically labeled molecules like this compound, researchers can map the flow of metabolites through complex biochemical networks. This guide provides detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic and signaling pathways to empower researchers in their quest to understand and manipulate cellular metabolism for scientific discovery and therapeutic development.

Core Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a methodology used to quantify intracellular metabolic fluxes.[1] The core principle involves introducing a substrate labeled with the stable isotope 13C into a cell culture.[1] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The distribution of these heavy isotopes in the metabolites, known as mass isotopomer distributions, is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] By analyzing these labeling patterns in the context of a stoichiometric model of the metabolic network, the rates of individual reactions (fluxes) can be calculated.[1]